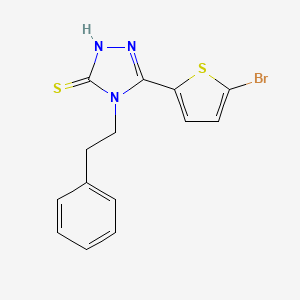![molecular formula C16H21N3O3S B4877169 N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4877169.png)
N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide
Vue d'ensemble
Description
N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anti-tumor activity, making it a promising candidate for the development of novel cancer therapies.
Mécanisme D'action
The mechanism of action of N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been found to be overexpressed in various types of cancer, making it a promising target for cancer therapy. By inhibiting the activity of BRD4, N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide is able to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide has been found to exhibit potent anti-tumor activity both in vitro and in vivo. In addition to its anti-tumor effects, it has also been shown to inhibit the growth and proliferation of cancer stem cells. It has been suggested that N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide may also have anti-inflammatory effects, although further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide is its potent anti-tumor activity. This makes it a promising candidate for the development of novel cancer therapies. Additionally, it has been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. However, one limitation of N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide is its lack of selectivity. It has been shown to inhibit the activity of other bromodomain-containing proteins in addition to BRD4, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide. One area of research could focus on improving the selectivity of this compound for BRD4, in order to minimize off-target effects. Additionally, further studies could investigate the potential of N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide as a combination therapy with other anti-cancer agents. Finally, studies could investigate the potential of this compound as a therapy for other diseases, such as inflammatory disorders.
Applications De Recherche Scientifique
N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-tumor activity in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. Additionally, it has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Propriétés
IUPAC Name |
N-[(cyclohexanecarbonylamino)carbamothioyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-13-10-6-5-9-12(13)15(21)17-16(23)19-18-14(20)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,20)(H2,17,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQKGACWJLCKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4877088.png)
![8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4877092.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B4877112.png)

![methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
![ethyl [1,1-dimethyl-2-({[(3-methylphenyl)amino]carbonyl}oxy)ethyl]carbamate](/img/structure/B4877132.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4877134.png)
![ethyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4877139.png)
![5-(4-fluorophenyl)-2-(4-morpholinylcarbonyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4877145.png)
![methyl {4-[(4-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B4877148.png)
![allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4877149.png)
![5-[(2-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4877152.png)
![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B4877176.png)